6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

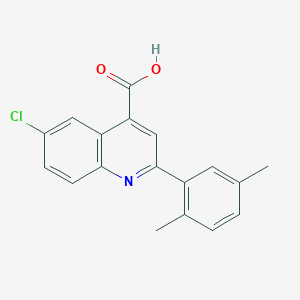

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid, which precisely describes the structural arrangement of all substituent groups within the molecular framework. This nomenclature follows the established convention for quinoline derivatives, where the quinoline ring system serves as the parent structure and substituents are numbered according to their positions on the heterocyclic framework. The compound features a quinoline core structure with a chlorine atom positioned at the 6-position of the quinoline ring, a carboxylic acid functional group at the 4-position, and a 2,5-dimethylphenyl group attached at the 2-position of the quinoline system.

The structural representation can be expressed through multiple chemical notation systems, each providing different levels of detail about the molecular architecture. The International Chemical Identifier code for this compound is 1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22), which provides a complete description of the molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is O=C(C1=CC(C2=CC(C)=CC=C2C)=NC3=CC=C(Cl)C=C13)O, offering a linear notation that captures the essential structural features of the molecule. These systematic representations enable precise identification and computational analysis of the compound across various chemical databases and research applications.

The molecular architecture of 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid exhibits several important structural features that influence its chemical behavior. The quinoline ring system provides a planar, aromatic foundation that contributes to the overall stability of the molecule through conjugated pi-electron delocalization. The 2,5-dimethylphenyl substituent introduces steric effects and additional aromatic character, while the carboxylic acid group provides both hydrogen bonding capability and ionizable functionality under appropriate conditions.

Eigenschaften

IUPAC Name |

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKCVJDMLJKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398646 | |

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897559-93-2 | |

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Component Doebner-Type Synthesis

A recent advancement in quinoline-4-carboxylic acid synthesis involves a three-component Doebner hydrogen-transfer reaction. This method allows the condensation of anilines, benzaldehydes, and pyruvic acid under acidic catalysis to form quinoline-4-carboxylic acids in a one-pot procedure.

-

- Applicable to anilines with electron-withdrawing and electron-donating groups.

- Catalyzed by Lewis acids such as BF3·THF.

- Solvent choice critically affects yield; acetonitrile (MeCN) is optimal.

- Reaction temperature typically around 65 °C.

- Reaction times up to 24 hours.

| Entry | Acid Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| BF3·THF | MeCN | 65 | 73-86 (depending on stoichiometry and conditions) |

The reaction involves initial formation of an imine intermediate from aniline and benzaldehyde, followed by cyclization with pyruvic acid and hydrogen transfer to yield the quinoline-4-carboxylic acid.

Electron-deficient anilines typically give lower yields but can be improved by optimizing acid catalyst and solvent.

Side products such as reduced imines can form, affecting overall yield.

This method is adaptable for introducing substituents such as chloro groups on the quinoline ring and methyl groups on the phenyl ring, making it suitable for synthesizing 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid analogs.

Oxidative Cyclization from Vinyl Quinoline Intermediates

Another industrially viable method involves the preparation of vinyl-substituted quinoline carboxylic acids followed by oxidative cyclization and further functional group transformations.

-

Synthesis of 2-vinyl-4-quinoline carboxylic acid:

- Starting from 2-toluquinoline-4-carboxylic acid and phenyl aldehyde.

- Reaction conditions: heating at 100 °C for 3 hours.

- Yield: approximately 85%.

-

- Treatment of vinyl quinoline intermediate with potassium permanganate and sodium hydroxide at 35-45 °C for 2-8 hours.

- Acidification to pH 1-2 and filtration yields quinoline-2,4-dicarboxylic acid.

Conversion to target quinoline derivative:

- Reflux quinoline-2,4-dicarboxylic acid with m-xylene.

- Cooling and filtration yield Cinchonic Acid derivatives, which can be further functionalized to introduce chloro and methyl substituents.

-

- Uses inexpensive and readily available starting materials.

- Mild reaction conditions.

- Suitable for scale-up and industrial production.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde | 100 °C, 3 h | 2-vinyl-4-quinoline carboxylic acid | 85 |

| 2 | Vinyl quinoline + KMnO4 + NaOH | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Not specified |

| 3 | Quinoline-2,4-dicarboxylic acid + m-xylene reflux | Reflux, then cool | Cinchonic Acid derivative | Not specified |

This method is detailed in a Chinese patent (CN102924374B) and is recognized for its industrial applicability.

Comparative Analysis of Preparation Methods

| Feature | Doebner Hydrogen-Transfer Reaction | Oxidative Cyclization via Vinyl Quinoline |

|---|---|---|

| Reaction Type | One-pot three-component reaction | Multi-step synthesis with oxidation |

| Starting Materials | Aniline derivatives, benzaldehyde, pyruvic acid | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde |

| Catalyst | Lewis acid (BF3·THF) | KMnO4, NaOH (oxidant/base) |

| Reaction Conditions | 50-65 °C, 24 h, MeCN solvent | 35-100 °C, multiple steps |

| Yield | Moderate to high (up to 86%) | High for intermediate (85%), overall yield not fully specified |

| Scalability | Suitable for lab and scale-up | Industrially suitable, cost-effective |

| Substituent Tolerance | Good for electron-withdrawing/donating groups | Requires appropriate intermediates |

Research Findings and Notes

The Doebner hydrogen-transfer reaction allows the synthesis of quinoline-4-carboxylic acids with diverse substituents, including electron-withdrawing groups like chloro, which is essential for preparing 6-chloro derivatives.

The vinyl quinoline oxidative cyclization method is advantageous for industrial production due to mild conditions and inexpensive raw materials. It also provides a route to quinoline dicarboxylic acids, which are versatile intermediates for further derivatization.

Reaction optimization studies indicate that solvent choice and acid catalyst loading significantly influence yields in the Doebner-type reactions. Acetonitrile and BF3·THF provide the best balance of yield and ease of workup.

Side reactions such as imine reduction can lower yields; thus, reaction monitoring and stoichiometric control are important.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid exhibits significant antibacterial properties against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial DNA gyrase, crucial for DNA replication and repair.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | >50 µg/mL |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It is particularly noted for its selective inhibition of SIRT3, a key regulator in cancer metabolism.

| Cell Line | IC50 (µM) | Colony Formation Percentage at 0.2 µM |

|---|---|---|

| THP-1 | 7.2 | 93.2% |

| MOLM-13 | - | 13.4% |

| SEM | - | 4.1% |

The compound's mechanism of action involves inducing G0/G1 phase cell cycle arrest without triggering apoptosis, which is significant for therapeutic strategies against leukemia.

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of various quinoline derivatives, including this compound, demonstrated promising antibacterial properties. The structural modifications were correlated with increased antibacterial activity against several bacterial strains.

Case Study 2: Anticancer Mechanism

Research highlighted the compound's potential as an anticancer agent through its ability to inhibit SIRT3. This inhibition alters cellular metabolism and inhibits cancer cell growth primarily through cell cycle arrest rather than apoptosis.

Mechanistic Insights

The biological activities of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can be summarized as follows:

- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanism : Inhibition of SIRT3 leads to altered cellular metabolism and growth inhibition.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Positional isomerism (e.g., 2,5- vs. 3,4-dimethylphenyl) significantly affects molecular interactions. For instance, 2,5-dimethylphenyl derivatives may exhibit better planarity for π-π stacking in protein binding .

- Electron-donating vs. withdrawing groups: Methyl groups (electron-donating) increase electron density on the quinoline ring, favoring electrophilic substitutions, while methoxy groups reduce reactivity .

Halogen-Substituted Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | Br, 2,4-dimethoxyphenyl | 388.21 | Bromine’s larger atomic radius increases steric hindrance and polarizability, enhancing halogen bonding in biological systems . |

| 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid | Cl, F, COOH | 243.59 | Fluorine atoms improve metabolic stability and bioavailability via C-F bond strength; dual halogenation enhances antibacterial activity . |

Key Observations :

- Halogen effects : Chlorine at position 6 (as in the target compound) balances reactivity and stability. Bromine analogs exhibit stronger binding to hydrophobic pockets but may suffer from higher molecular weight .

- Fluorine substitution: Introduces electronegativity and resistance to oxidative degradation, making fluoroquinolines valuable in drug design .

Carboxylic Acid Derivatives

Key Observations :

- Carbohydrazides : Exhibit enhanced metal-binding capacity, useful in designing metalloenzyme inhibitors .

- Ester derivatives : Improved bioavailability compared to carboxylic acids, as seen in antitubercular studies .

Biologische Aktivität

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in various therapeutic contexts.

The compound has a molecular formula of C18H14ClN O2 and a molecular weight of 311.77 g/mol. The synthesis typically involves the reaction of 2,5-dimethylaniline with 6-chloroquinoline-4-carboxylic acid under reflux conditions, often utilizing solvents like ethanol or acetic acid and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

The biological activity of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair. This inhibition can lead to interference with cellular proliferation and apoptosis pathways, making it a candidate for anticancer research .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antibacterial activity against various strains, including multidrug-resistant bacteria. The compound's ability to disrupt bacterial DNA gyrase is a key mechanism .

- Anticancer Activity : Preliminary studies suggest that 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid has potential as an anticancer agent. It has been observed to induce cell cycle arrest in cancer cells without triggering apoptosis, indicating a unique pathway for therapeutic intervention .

Research Findings

A variety of studies have been conducted to evaluate the biological efficacy of this compound. Below are some significant findings:

Case Studies

- Anticancer Efficacy : In vitro studies on leukemic cell lines revealed that the compound effectively inhibited cell proliferation and induced differentiation without inducing apoptosis, suggesting its potential as a differentiation therapy agent .

- Antibacterial Studies : Compounds structurally related to 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid were tested against E. coli and showed promising antibacterial properties comparable to established antibiotics .

Q & A

Q. What role do electron-withdrawing groups play in modulating the compound’s electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CV) reveals that the chloro group lowers the LUMO energy, enhancing redox activity. This is critical for designing electroactive materials or prodrugs activated under specific conditions .

Data Contradiction Analysis

- Example : A 2024 study reported that ethyl ester derivatives of 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylic acid inhibited Mtb gyrase at 10 µM, but other analogs with bulkier substituents showed reduced activity. This suggests steric hindrance may limit binding, necessitating molecular dynamics simulations to validate .

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.